1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione
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Overview
Description
1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group, a hydroxy group, and two methoxy groups attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione can be achieved through several synthetic routes. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with 2-hydroxy-3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the hydroxy and methoxy groups can form hydrogen bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-(Dimethylamino)phenyl)propan-1-one: Similar structure but lacks the hydroxy and methoxy groups.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains similar methoxy groups but has a triazole ring instead of the dimethylamino group.
Uniqueness
1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups enhances its potential for hydrogen bonding and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[4-(dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)propane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-20(2)13-7-5-12(6-8-13)15(21)11-16(22)14-9-10-17(24-3)19(25-4)18(14)23/h5-10,23H,11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSSWGSJIWCZBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=C(C(=C(C=C2)OC)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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